2-[4-(4-methoxyphenyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a useful research compound. Its molecular formula is C21H26N4O2 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(4-methoxyphenyl)-1-piperazinyl]-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is 366.20557608 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Receptor Ligand Studies
Research into derivatives of 2-[4-(4-methoxyphenyl)-1-piperazinyl]-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has explored their potential as ligands for serotonin receptors. A study by Intagliata et al. (2017) synthesized a set of arylpiperazine derivatives, aiming to evaluate their binding affinity towards the 5-HT7 and 5-HT1A receptors. Their findings indicated that certain derivatives displayed high affinity values, showing potential as receptor ligands in therapeutic applications. This could have implications for the development of new treatments for conditions associated with these receptors, such as depression and anxiety (Intagliata et al., 2017).
Antidepressant Properties
Another application area is the exploration of these compounds for their antidepressant properties. Oshiro et al. (2000) developed a series of 1-[omega-(4-substituted phenyl-1-piperazinyl)alkyl]-3, 4-dihydro-2(1H)-quinolinone derivatives and tested their effects in mice. They discovered that certain derivatives not only reduced the sleeping time in anesthetized mice but also demonstrated antidepressant-like activity in behavioral tests. This suggests the potential for these compounds to be developed into novel antidepressant drugs (Oshiro et al., 2000).
Anticancer Activity
Compounds related to 2-[4-(4-methoxyphenyl)-1-piperazinyl]-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone have also been studied for their potential antitumor activities. Research by Sirisoma et al. (2010) investigated N-methyl-4-(4-methoxyanilino)quinazolines, including structure-activity relationship studies of the quinazoline ring. They identified several analogs with potent anticancer activities, providing a foundation for the development of new anticancer agents (Sirisoma et al., 2010).
Antihypertensive and Alpha-Adrenoceptor Antagonist Properties
Compounds derived from 2-[4-(4-methoxyphenyl)-1-piperazinyl]-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone have been characterized for their α1-adrenoceptor antagonist properties, suggesting their utility in treating conditions like hypertension and benign prostatic hyperplasia. Studies by Chueh et al. (2002) and Tsai et al. (2001) revealed that certain quinazoline-based compounds demonstrated potent inhibition of phenylephrine-induced contractions, indicating their potential as antihypertensive agents or treatments for prostate conditions (Chueh et al., 2002), (Tsai et al., 2001).
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-14-12-18-20(19(26)13-14)15(2)22-21(23-18)25-10-8-24(9-11-25)16-4-6-17(27-3)7-5-16/h4-7,14H,8-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJJHHONJYRBRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC(=C2C(=O)C1)C)N3CCN(CC3)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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